6-Fluoro-3-methoxy-2-nitrophenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

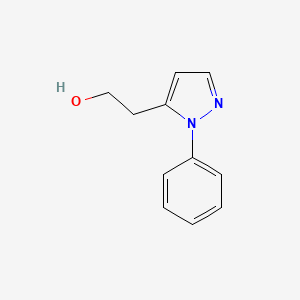

6-Fluoro-3-methoxy-2-nitrophenylboronic acid is a chemical compound with the molecular formula C7H7BFNO5 and a molecular weight of 214.95 .

Molecular Structure Analysis

The InChI code for 6-Fluoro-3-methoxy-2-nitrophenylboronic acid is 1S/C7H7BFNO5/c1-15-5-3-2-4 (9)6 (8 (11)12)7 (5)10 (13)14/h2-3,11-12H,1H3 . This code provides a specific textual representation of the molecule’s structure.Chemical Reactions Analysis

Boronic acids, including 6-Fluoro-3-methoxy-2-nitrophenylboronic acid, are often used in Suzuki–Miyaura coupling reactions . These reactions involve the coupling of chemically differentiated fragments with a metal catalyst .Physical And Chemical Properties Analysis

6-Fluoro-3-methoxy-2-nitrophenylboronic acid has a molecular weight of 214.95 . It is typically stored at refrigerated temperatures .Applications De Recherche Scientifique

Fluorescent Labeling and Sensing

6-Fluoro-3-methoxy-2-nitrophenylboronic acid and related compounds demonstrate potential in fluorescent labeling and sensing applications due to their unique photophysical properties. For instance, derivatives of fluorene, including those with substitutions similar to 6-fluoro-3-methoxy-2-nitrophenylboronic acid, show extremely high fluorescence quantum yields, making them excellent candidates for biochemical analysis. Such compounds are characterized by strong fluorescence, large Stokes' shifts in aqueous media, and high stability against light and heat. This stability and fluorescence behavior make them suitable for use as fluorescent labeling reagents, offering a method to detect and quantify biological and chemical substances in various environments (Hirano et al., 2004).

Synthesis and Characterization of Novel Compounds

Research has explored the synthesis and characterization of novel compounds utilizing boronic acids for creating materials with specific properties, such as enhanced fluorescence or improved catalytic activities. The study of pi-extended fluorene derivatives, including those with nitro groups, revealed compounds with high fluorescence quantum yield, demonstrating the potential for new fluorescent solvatochromic dyes. These compounds exhibit on-off emission behavior influenced by solvents, highlighting their applicability in developing sensitive and selective optical sensors (Kotaka et al., 2010).

Catalysis and Chemical Reactions

Boronic acids, including 6-Fluoro-3-methoxy-2-nitrophenylboronic acid, play a crucial role in catalysis and chemical synthesis. They serve as key intermediates in cross-coupling reactions, which are fundamental in constructing complex organic molecules. Studies demonstrate the effectiveness of fluoro-containing arylboronic acids in nickel(0)/tricyclohexylphosphine-catalyzed cross-coupling reactions, showing their ability to react efficiently and serve as general coupling partners in the synthesis of diverse organic compounds. This highlights their importance in medicinal chemistry and materials science, where precise molecular architecture is crucial (Chen et al., 2016).

Environmental Applications

Compounds related to 6-Fluoro-3-methoxy-2-nitrophenylboronic acid find applications in environmental chemistry, particularly in the degradation of pollutants. Studies on the photoassisted Fenton reaction reveal the capability of similar compounds to decompose persistent organic pollutants in water, offering a mild and effective method for treating pesticide wastes and potentially hazardous chemicals. This demonstrates the broader environmental significance of research on boronic acid derivatives and their potential in developing sustainable and efficient waste treatment technologies (Pignatello & Sun, 1995).

Mécanisme D'action

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Action Environment

The action, efficacy, and stability of 6-Fluoro-3-methoxy-2-nitrophenylboronic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific characteristics of the biological system in which the compound is acting .

Propriétés

IUPAC Name |

(6-fluoro-3-methoxy-2-nitrophenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BFNO5/c1-15-5-3-2-4(9)6(8(11)12)7(5)10(13)14/h2-3,11-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKAWZITZBEOCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1[N+](=O)[O-])OC)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BFNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-tert-Butyl-4-[1-(4-chloro-benzyl)-1H-benzoimidazol-2-yl]-pyrrolidin-2-one](/img/structure/B2834056.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-phenylbutanamide](/img/structure/B2834060.png)

![4-Ethyl-5-fluoro-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2834065.png)

![Ethyl 5-(2,6-difluorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2834075.png)

![2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2834076.png)